Sulfone, butyl cyclopentyl (8CI)
Description
Structural Characteristics and IUPAC Nomenclature
Sulfone, butyl cyclopentyl exhibits a characteristic molecular architecture defined by the presence of a sulfonyl functional group (SO2) serving as the central linking motif between two distinct carbon-based substituents. The compound's systematic structure incorporates a cyclopentyl ring, which represents a five-membered saturated carbocyclic system, covalently bonded through the sulfur atom to a butyl chain consisting of four carbon atoms arranged in a linear configuration. According to Chemical Abstracts Service nomenclature conventions, this compound is designated as "Sulfone, butyl cyclopentyl (8CI)," where the 8CI notation indicates the eighth edition of the Chemical Abstracts naming system.
The molecular formula C9H18O2S reflects the compound's composition of nine carbon atoms, eighteen hydrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of precisely 190.3 grams per mole. The structural arrangement places the sulfur atom in a tetrahedral geometry, with the two oxygen atoms forming double bonds to create the characteristic sulfonyl group (R-SO2-R'), while the remaining two coordination sites accommodate the cyclopentyl and butyl substituents. This configuration results in a compound where the sulfone functionality serves as both a structural anchor and a reactive center, influencing the overall chemical behavior and physical properties of the molecule.
The systematic nomenclature of this compound follows established principles for organosulfur chemistry, where the sulfone designation indicates the presence of the -SO2- functional group connecting two organic substituents. The specific arrangement of the cyclopentyl and butyl groups creates distinct steric and electronic environments that contribute to the compound's unique chemical properties and potential reactivity patterns. The three-dimensional structure of the molecule reflects the tetrahedral geometry around the sulfur center, with the cyclopentyl ring providing conformational rigidity while the butyl chain offers conformational flexibility.
Table 1: Fundamental Molecular Properties of Sulfone, Butyl Cyclopentyl
Historical Context in Organosulfur Chemistry
The development of sulfone chemistry represents a significant chapter in the evolution of organosulfur compounds, with the discovery and systematic study of sulfones tracing back to fundamental investigations in organic chemistry during the nineteenth and early twentieth centuries. Sulfones as a compound class have experienced formidable evolution since their initial discovery, with considerable growth in understanding their synthetic accessibility and chemical utility. The chemistry of sulfones has been subject to continuous development, experiencing substantial advancement in synthetic methodologies and applications across diverse fields including agrochemicals, pharmaceuticals, and polymer science.
Classical methods for sulfone synthesis established the foundational approaches that enabled the preparation of compounds such as sulfone, butyl cyclopentyl through well-established synthetic routes. The four traditional approaches for sulfone synthesis include the oxidation of corresponding sulfides or sulfoxides, alkylation of sulfinate salts, Friedel-Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes. These methodologies, while discovered several decades ago, continue to provide the synthetic foundation for accessing structurally diverse sulfone compounds, with new variants constantly being developed to improve substrate scope, functional group tolerance, and overall efficiency.
The historical development of sulfone chemistry demonstrates the progression from simple synthetic transformations to sophisticated methodologies capable of producing complex molecular architectures. Early investigations focused primarily on basic oxidation reactions for converting sulfides to sulfones, utilizing traditional oxidants such as peracids or hydrogen peroxide in combination with acetic acid. The evolution of synthetic methodologies has subsequently expanded to include metal-catalyzed coupling reactions, carbon-hydrogen functionalization approaches, and sulfur dioxide-based three-component strategies.
Within this historical framework, compounds such as sulfone, butyl cyclopentyl represent the culmination of synthetic advances that enable the construction of molecules combining different structural motifs through the versatile sulfone linkage. Intramolecular alkylation approaches have emerged as particularly valuable methods for accessing cyclic sulfone structures, demonstrating the synthetic utility of cyclization strategies in constructing compounds where cyclic components are integrated with linear alkyl chains. These synthetic developments have established sulfones as important synthetic intermediates and as valuable building blocks for accessing more complex molecular structures.
Position Within Sulfone Compound Classification
Sulfone, butyl cyclopentyl occupies a distinctive position within the broader classification scheme of organosulfur compounds, specifically within the sulfone family characterized by the presence of the sulfonyl functional group connecting two carbon-containing substituents. The compound represents a member of the mixed alkyl-cycloalkyl sulfone subfamily, where the sulfone functionality serves to bridge a linear alkyl chain with a saturated carbocyclic ring system. This structural classification distinguishes it from symmetric sulfones such as dibutyl sulfone, which contains two identical butyl substituents attached to the central sulfone group.
The systematic classification of sulfone compounds encompasses several major categories based on the nature of the substituents attached to the sulfone functional group. Dialkyl sulfones represent compounds where both substituents consist of linear or branched alkyl chains, as exemplified by dibutyl sulfone with its molecular formula C8H18O2S and molecular weight of 178.29 grams per mole. Diaryl sulfones feature aromatic ring systems on both sides of the sulfone linkage, while mixed alkyl-aryl sulfones combine aliphatic and aromatic substituents. Sulfone, butyl cyclopentyl belongs to the mixed alkyl-cycloalkyl category, representing a distinct structural class that combines the properties of both linear alkyl chains and saturated ring systems.
The functional group classification places sulfones as organosulfur compounds containing the sulfonyl functional group in the +6 oxidation state of sulfur. This oxidation state distinguishes sulfones from related organosulfur compounds such as sulfides (sulfur in the -2 oxidation state) and sulfoxides (sulfur in the +4 oxidation state). The sulfone functional group imparts characteristic chemical properties including relative chemical inertness under many reaction conditions, yet maintains reactivity in specific transformations such as the Ramberg-Bäcklund reaction and Julia olefination, where sulfones are converted to alkenes through the elimination of sulfur dioxide.
Table 2: Classification of Representative Sulfone Compounds
Within the context of synthetic accessibility, sulfone, butyl cyclopentyl can be prepared through established methodologies including intramolecular cyclization approaches. These synthetic routes demonstrate the compound's position as an accessible member of the sulfone family, prepared through methodologies that have been developed and refined over decades of synthetic organic chemistry research. The compound's structural features position it as a representative example of the molecular diversity achievable within sulfone chemistry, combining the synthetic accessibility of simple alkyl chains with the structural complexity introduced by incorporating cyclic components.
Properties
CAS No. |
14633-49-9 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.301 |
IUPAC Name |
butylsulfonylcyclopentane |
InChI |
InChI=1S/C9H18O2S/c1-2-3-8-12(10,11)9-6-4-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
YHHSYIMKSYTNCF-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)C1CCCC1 |
Synonyms |
Sulfone, butyl cyclopentyl (8CI) |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Synthesis of Precursor :
-
n-Butyl 5-hydroxypentyl sulfide is prepared by reacting 5-chloropentanol with n-butanethiol in aqueous potassium hydroxide.
-
Oxidation with hydrogen peroxide in acetone yields n-butyl 5-hydroxypentyl sulfone.
-
Treatment with thionyl chloride converts the hydroxyl group to chloride, forming n-butyl 5-chloropentyl sulfone.
-
-
Cyclization :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfide formation | KOH, H₂O, 70°C, 6 hr | 85 |
| Sulfone oxidation | H₂O₂, acetone, 0–25°C | 83 |
| Chlorination | SOCl₂, rt, 2 hr | 95 |
| Cyclization | NaNH₂, DME, reflux, 24 hr | 79–85 |
Oxidation of Butyl Cyclopentyl Sulfide
Direct oxidation of the corresponding sulfide is a scalable industrial method. Modern protocols employ green oxidants like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide with transition metal catalysts.
Procedure:
-
Sulfide Synthesis :
-
Oxidation :
Key Data :
| Oxidant | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | V₂O₅ | 60 | 6 | 92 |
| Oxone® | None | 25 | 12 | 70 |
Cross-Metathesis and Sulfonation
A patent by WO2015126462A1 describes olefin cross-metathesis followed by sulfonation to access high-purity sulfones.
Procedure:
-
Substrate Preparation :
-
Hydrogenation and Sulfonation :
Key Data :
| Step | Conditions | Purity (%) |
|---|---|---|
| Cross-metathesis | Grubbs catalyst, 40°C, 8 hr | >85 |
| Sulfonation | SO₃, 80°C, 4 hr | 90–95 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Intramolecular Alkylation | High yield, pure product | Multi-step, harsh bases | Industrial |
| Sulfide Oxidation | Simple, one-pot | Overoxidation risk | Pilot-scale |
| Cross-Metathesis | Tunable substituents | Expensive catalysts | Limited |
| Biocatalytic | Eco-friendly, selective | Long incubation | Lab-scale |
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